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  • Product: 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride
  • CAS: 1306603-32-6

Core Science & Biosynthesis

Foundational

what is the mechanism of action of 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride

An In-Depth Methodological Guide to Elucidating the Mechanism of Action of Novel Arylcyclohexylamines: A Case Study with 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride Abstract The compound 2-(2-Fluorophenoxy)cycloh...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Methodological Guide to Elucidating the Mechanism of Action of Novel Arylcyclohexylamines: A Case Study with 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride

Abstract

The compound 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride represents a novel chemical entity within the broader class of arylcyclohexylamines. As of this writing, its specific mechanism of action has not been elucidated in publicly available scientific literature. This guide, therefore, serves a dual purpose: first, to outline a comprehensive, scientifically rigorous, and industrially validated workflow for determining the mechanism of action of such a novel compound; and second, to hypothesize its likely pharmacological targets based on well-established structure-activity relationships of the arylcyclohexylamine class. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of new psychoactive substances and therapeutic candidates.

Introduction: The Challenge of a Novel Arylcyclohexylamine

2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride is structurally related to a class of compounds known for their profound effects on the central nervous system (CNS).[1][2][3] The parent structure, arylcyclohexylamine, is the scaffold for well-known agents such as phencyclidine (PCP) and ketamine.[1][4] These compounds are primarily characterized as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, binding to a site within the receptor's ion channel pore.[1][2][4] This antagonism is the root of their dissociative anesthetic, analgesic, and, at sub-anesthetic doses, antidepressant effects.[1][5]

However, the pharmacology of arylcyclohexylamines is not monolithic. Depending on substitutions on the aryl ring, the cyclohexane ring, or the amine, these compounds can exhibit varying affinities for other targets, including the dopamine transporter (DAT), serotonin transporter (SERT), and sigma receptors (σ1 and σ2).[3][6] Given the novel substitution pattern of 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride, a systematic investigation is required to determine its precise molecular targets and functional activity.

This guide presents a tiered, logical workflow to move from target prediction to in-depth functional characterization.

Tier 1: Initial Target Profiling and Liability Assessment

The first step in characterizing a novel compound is to cast a wide net to identify its most probable biological targets and rule out potential off-target liabilities that could lead to toxicity.

In Silico Prediction

Before initiating costly wet-lab experiments, computational methods can provide valuable, data-driven hypotheses. By comparing the structure of 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride to databases of known ligands, algorithms can predict likely targets.[7][8]

Workflow:

  • Chemical Similarity Searching: Utilize platforms like DrugBank or ChEMBL to identify known drugs with high structural similarity.[8]

  • Pharmacophore Modeling: Based on the arylcyclohexylamine scaffold, generate a 3D pharmacophore model and screen it against a library of receptor structures.

  • Target Prediction: Employ machine learning-based tools (e.g., SEA [Similarity Ensemble Approach]) that correlate ligand topology with biological targets.[7]

Expected Outcome: A ranked list of potential targets, with NMDA receptors, monoamine transporters, and sigma receptors likely scoring highest.

Broad Panel Screening

The most efficient experimental approach for initial target identification is to screen the compound against a large panel of receptors, ion channels, transporters, and enzymes. Commercial services (e.g., Eurofins' SafetyScreen, Revvity's screening services) provide comprehensive panels for this purpose.[9]

Experimental Protocol: Broad Radioligand Binding Panel

  • Objective: To identify significant binding interactions across a diverse set of CNS targets.

  • Procedure:

    • The test compound, 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride, is prepared at a standard high concentration (e.g., 10 µM).

    • The compound is incubated in parallel with membrane preparations or cells expressing dozens of different receptors (e.g., GPCRs, ion channels).[10]

    • Each reaction includes a specific radioligand for the target being assayed.

    • The ability of the test compound to displace the radioligand is measured by scintillation counting.

    • Results are expressed as a percentage of inhibition of radioligand binding.

  • Data Interpretation: A common threshold for a "hit" is >50% inhibition at the screening concentration. This indicates a potential binding affinity in the micromolar range or better and warrants further investigation.

Tier 2: Target Validation and Affinity Determination

Once primary "hits" are identified from the broad panel screen, the next step is to confirm these interactions and precisely quantify the compound's binding affinity (Kᵢ).

Primary Target Hypothesis

Based on the foundational knowledge of arylcyclohexylamines, the primary targets for focused validation are:

  • NMDA Receptor (PCP Site) [1][4]

  • Dopamine Transporter (DAT) [3][11]

  • Sigma-1 (σ₁) and Sigma-2 (σ₂) Receptors [6][12]

Experimental Protocol: Radioligand Competition Binding Assays

This set of experiments will determine the affinity (Kᵢ) of the compound for each hypothesized target.

Protocol: [³H]MK-801 Binding Assay for NMDA Receptor Affinity [13]

  • Materials:

    • Membrane Preparation: Homogenized rat brain tissue (cortex or hippocampus).[13]

    • Radioligand: [³H]MK-801 (dizocilpine), a high-affinity NMDA channel blocker.

    • Test Compound: 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride (serial dilutions, e.g., 0.1 nM to 100 µM).

    • Non-specific control: Unlabeled MK-801 (10 µM).

  • Procedure:

    • Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.

    • Allow the reaction to reach equilibrium (e.g., 180 minutes at 25°C).[13]

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Quantify radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (one-site fit) to determine the IC₅₀ (concentration of compound that inhibits 50% of specific binding).

    • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Similar competition binding assays would be run for the other primary targets:

  • DAT Affinity: Using [³H]WIN 35,428 as the radioligand and cell membranes expressing human DAT (hDAT).[14]

  • Sigma-1 Affinity: Using -pentazocine as the radioligand and guinea pig liver membranes.[12][15]

  • Sigma-2 Affinity: Using [³H]DTG in the presence of (+)-pentazocine to mask σ₁ sites.[12][15]

Data Presentation: Affinity Profile

The results of these binding assays should be summarized in a clear, quantitative table.

TargetRadioligandKᵢ (nM) of 2-(2-Fluorophenoxy)cyclohexan-1-amine HCl
NMDA Receptor (PCP Site)[³H]MK-801Hypothetical Value
Dopamine Transporter (DAT)[³H]WIN 35,428Hypothetical Value
Sigma-1 Receptor-pentazocineHypothetical Value
Sigma-2 Receptor[³H]DTGHypothetical Value
Table 1: Hypothetical affinity profile of the test compound. Lower Kᵢ values indicate higher binding affinity.

Tier 3: Functional Characterization

Binding affinity does not describe the functional consequence of the drug-target interaction. A compound can be an agonist (activator), antagonist (blocker), or allosteric modulator. Functional assays are required to determine this.

Experimental Workflow for Functional Activity

The choice of functional assay depends on the target class.

G cluster_0 Target Class cluster_1 Functional Assay cluster_2 Measured Output Ion Channel\n(NMDA-R) Ion Channel (NMDA-R) Electrophysiology\n(Patch-Clamp) Electrophysiology (Patch-Clamp) Ion Channel\n(NMDA-R)->Electrophysiology\n(Patch-Clamp) Calcium Flux Assay Calcium Flux Assay Ion Channel\n(NMDA-R)->Calcium Flux Assay Transporter\n(DAT) Transporter (DAT) Dopamine Uptake Assay Dopamine Uptake Assay Transporter\n(DAT)->Dopamine Uptake Assay Receptor\n(Sigma-1) Receptor (Sigma-1) Signaling Pathway Assay\n(e.g., IP3 accumulation) Signaling Pathway Assay (e.g., IP3 accumulation) Receptor\n(Sigma-1)->Signaling Pathway Assay\n(e.g., IP3 accumulation) Channel Block (IC₅₀) Channel Block (IC₅₀) Electrophysiology\n(Patch-Clamp)->Channel Block (IC₅₀) Inhibition of Ca²⁺ Influx (IC₅₀) Inhibition of Ca²⁺ Influx (IC₅₀) Calcium Flux Assay->Inhibition of Ca²⁺ Influx (IC₅₀) Inhibition of DA Uptake (IC₅₀) Inhibition of DA Uptake (IC₅₀) Dopamine Uptake Assay->Inhibition of DA Uptake (IC₅₀) Agonism/Antagonism (EC₅₀/IC₅₀) Agonism/Antagonism (EC₅₀/IC₅₀) Signaling Pathway Assay\n(e.g., IP3 accumulation)->Agonism/Antagonism (EC₅₀/IC₅₀)

Caption: Workflow for selecting functional assays based on target class.

Protocol: NMDA Receptor Functional Antagonism (Calcium Flux Assay)

This assay measures the ability of the compound to block NMDA-induced calcium influx into neurons, a direct consequence of channel antagonism.[16][17]

  • Cell Preparation: Use primary cultures of neurons (e.g., rat cerebellar granule neurons) or a cell line stably expressing NMDA receptors (e.g., HEK293).[16][17]

  • Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Assay Procedure:

    • Pre-incubate the cells with various concentrations of 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride.

    • Stimulate the cells with NMDA (e.g., 100 µM) and a co-agonist like glycine (e.g., 10 µM).

    • Measure the change in intracellular calcium via fluorescence using a plate reader.

  • Data Analysis: Plot the inhibition of the calcium response against the log concentration of the test compound to determine the functional IC₅₀.

Protocol: Dopamine Transporter Functional Inhibition Assay

This assay measures the compound's ability to block the reuptake of dopamine into cells expressing DAT.[14][18][19]

  • Cell Preparation: Use cells stably expressing human DAT (hDAT), such as CHO or HEK293 cells.[19]

  • Assay Procedure:

    • Pre-incubate the hDAT-expressing cells with various concentrations of the test compound.

    • Initiate uptake by adding a known concentration of [³H]Dopamine.

    • Incubate for a short period (e.g., 10 minutes) to measure the initial rate of uptake.[19]

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and quantify the amount of intracellular [³H]Dopamine using a scintillation counter.

  • Data Analysis: Plot the inhibition of dopamine uptake against the log concentration of the test compound to determine the IC₅₀.

Synthesizing the Mechanism of Action

By integrating the data from all three tiers, a comprehensive picture of the compound's mechanism of action emerges.

Hypothetical Conclusion: Based on its structural class, 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride is hypothesized to be a potent, non-competitive antagonist of the NMDA receptor. The affinity and functional data from the described workflows would confirm this and quantify its potency (e.g., "a Kᵢ of X nM and a functional IC₅₀ of Y nM"). Furthermore, the data would reveal its selectivity profile. For instance, it might be found to be a potent NMDA receptor antagonist with weaker, but potentially significant, activity as a dopamine reuptake inhibitor, suggesting a complex pharmacological profile that could blend dissociative and stimulant-like properties.

G cluster_0 Primary Molecular Targets cluster_1 Cellular Effects cluster_2 Hypothesized Physiological Outcomes Compound 2-(2-Fluorophenoxy)cyclohexan-1-amine HCl NMDAR NMDA Receptor (Ion Channel) Compound->NMDAR Binds to PCP Site (Antagonist) DAT Dopamine Transporter Compound->DAT Blocks Transporter (Inhibitor) BlockCa Blockade of Ca²⁺ Influx NMDAR->BlockCa IncreaseDA Increased Synaptic Dopamine DAT->IncreaseDA Dissociation Dissociative Anesthesia Analgesia BlockCa->Dissociation Stimulation Psychostimulation Reinforcement IncreaseDA->Stimulation

Caption: Hypothesized dual mechanism of action pathway.

This systematic approach ensures that the mechanism of action for a novel compound like 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride is characterized with scientific rigor, providing a solid foundation for further preclinical and clinical development or regulatory assessment.

References

  • Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. (2022). PMC. Available at: [Link]

  • Arylcyclohexylamine. Grokipedia. Available at: [Link]

  • Arylcyclohexylamine. Wikipedia. Available at: [Link]

  • Arylcyclohexamines (Ketamine, Phencyclidine, and Analogues). (2016). CoLab.
  • In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. Available at: [Link]

  • In Vitro Pharmacology - Drug Discovery & Development. (2023). QIMA Life Sciences. Available at: [Link]

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. Available at: [Link]

  • In Vitro Assays in Pharmacology: A Comprehensive Overview. (2024). IT Medical Team. Available at: [Link]

  • Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. PMC. Available at: [Link]

  • In Vitro Pharmacology. Porsolt. Available at: [Link]

  • DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. TW. Available at: [Link]

  • NHRscan – Your Nuclear Hormone Receptor Panel. Eurofins Discovery. Available at: [Link]

  • Novel psychoactive substances: types, mechanisms of action, and effects. PubMed. Available at: [Link]

  • Advance Diverse Drug Modalities with Biocytogen's In Vitro Pharmacology Platform. (2025). Biocytogen. Available at: [Link]

  • Novel Psychoactive Substances. Encyclopedia MDPI. Available at: [Link]

  • Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. Frontiers. Available at: [Link]

  • Elucidating the Molecular Mechanism of Action of Stimulant New Psychoactive Substances (NPS) that target the High-affinity Transporter for Dopamine. University of Roehampton Research Explorer. Available at: [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. PMC. Available at: [Link]

  • A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. PMC. Available at: [Link]

  • Decoding the Mechanism and Site of Action of Drug Molecules. Walsh Medical Media. Available at: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]

  • High-Throughput Drug Screening. Creative Diagnostics. Available at: [Link]

  • GPCR Screening Services. Creative Bioarray. Available at: [Link]

  • The Use of Ligand Binding in Assays of NMDA Receptor Function. Springer. Available at: [Link]

  • Identifying mechanism-of-action targets for drugs and probes. PMC. Available at: [Link]

  • Direct and indirect approaches to identify drug modes of action. ResearchGate. Available at: [Link]

  • Sigma-1 Receptor Assays with Fluorescent Ligands. (2025). Celtarys. Available at: [Link]

  • Drug Target Hunting: A Comprehensive Guide to Identifying and Validating Biological Targets for Drug Discovery. (2023). DrOmics Labs. Available at: [Link]

  • Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists. ACS Chemical Neuroscience. Available at: [Link]

  • New methodologies for in vitro analysis of binding and functional activity of sigma receptor ligands. The Research Repository @ WVU. Available at: [Link]

  • Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists. PMC. Available at: [Link]

  • MDC Connects: A Guide to Drug Discovery. Medicines Discovery Catapult. Available at: [Link]

  • Sigma Receptor Binding Assays. PubMed. Available at: [Link]

Sources

Exploratory

The Blood-Brain Barrier Permeability of 2-(2-Fluorophenoxy)cyclohexan-1-amine Hydrochloride: A Technical Guide to Predictive and Experimental Profiling

Executive Summary The development of neurotherapeutics requires meticulous optimization of small molecules to ensure they can traverse the highly selective blood-brain barrier (BBB). 2-(2-Fluorophenoxy)cyclohexan-1-amine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of neurotherapeutics requires meticulous optimization of small molecules to ensure they can traverse the highly selective blood-brain barrier (BBB). 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride (CAS: 1306603-32-6) is a substituted cyclohexylamine derivative whose structural motif presents a compelling profile for central nervous system (CNS) penetration. This whitepaper provides an in-depth mechanistic analysis of its BBB permeability, evaluating its physicochemical properties against established multiparameter optimization (MPO) criteria, and detailing the self-validating in vitro and in vivo experimental protocols required to definitively quantify its brain penetrance.

Physicochemical Profiling & CNS Multiparameter Optimization

Passive transcellular diffusion is the primary route by which small molecules enter the brain. The efficiency of this diffusion is strictly governed by the molecule's physicochemical properties [1].

To predict the permeability of 2-(2-Fluorophenoxy)cyclohexan-1-amine, we must evaluate its free base form (the species that interacts with the lipid bilayer) against the industry-standard CNS MPO criteria.

Quantitative Data: Physicochemical Profile vs. CNS MPO Criteria
Parameter2-(2-Fluorophenoxy)cyclohexan-1-amine (Free Base)Optimal CNS MPO RangePermeability Assessment
Molecular Weight (MW) 209.26 g/mol < 400 g/mol Highly Favorable. Small size minimizes steric hindrance within the tight junctions and lipid bilayer.
LogP (Lipophilicity) 2.472.0 – 5.0Optimal. Resides in the "Goldilocks" zone; lipophilic enough to enter the membrane, but avoids lipid trapping.
TPSA 35.25 Ų< 90 ŲHighly Favorable. Low polar surface area significantly reduces the desolvation energy required to enter the lipid phase.
H-Bond Donors (HBD) 1 (Primary Amine)≤ 3Favorable. Minimal H-bond donors prevent extensive hydration shell formation.
H-Bond Acceptors (HBA) 2 (Ether O, Fluorine)≤ 7Favorable. Low HBA count reduces susceptibility to P-glycoprotein (P-gp) efflux recognition.

Data sourced from structural analysis and commercial chemical databases [5].

The Causality of TPSA and LogP: A Topological Polar Surface Area (TPSA) of 35.25 Ų is exceptionally low. Mechanistically, before a molecule can enter the lipophilic endothelial cell membrane of the BBB, it must shed its aqueous hydration shell (desolvation). Molecules with high TPSA require immense thermodynamic energy to desolvate, effectively blocking entry. Furthermore, a LogP of 2.47 ensures the molecule partitions favorably into the lipid bilayer without being so lipophilic that it becomes permanently trapped in the membrane or binds non-specifically to plasma proteins [2].

Mechanistic Pathways of BBB Penetration

The specific structural features of 2-(2-Fluorophenoxy)cyclohexan-1-amine dictate its interaction with the BBB microenvironment.

  • ortho-Fluorine Substitution: The highly electronegative fluorine atom exerts a strong inductive pull, drawing electron density away from the adjacent ether oxygen. This electronic shielding reduces the hydrogen-bond accepting capacity of the ether linkage. Because active efflux transporters like P-glycoprotein (P-gp) heavily rely on hydrogen-bond acceptors to recognize and bind substrates, this fluorination acts as a structural cloaking mechanism, reducing efflux liability[2].

  • Cyclohexylamine Scaffold: The primary amine acts as a basic center (typical pKa ~9.5). At a physiological pH of 7.4, the molecule exists in an equilibrium heavily favoring the protonated state. However, according to the pH-partition hypothesis , it is the small, un-ionized (neutral) fraction that rapidly diffuses across the lipophilic BBB. As this neutral fraction crosses the barrier, Le Chatelier's principle drives the equilibrium to continuously deprotonate more molecules, facilitating sustained passive diffusion.

G M 2-(2-Fluorophenoxy) cyclohexan-1-amine F ortho-Fluoro Substitution M->F A Primary Amine (pKa ~9.5) M->A E Ether Linkage M->E L Increased Lipophilicity (LogP) F->L Inductive effect P Protonation State Equilibrium A->P pH 7.4 partition H Low H-Bond Acceptor Potential E->H Steric shielding BBB Passive Transcellular BBB Diffusion L->BBB P->BBB Neutral fraction H->BBB Evades P-gp

Mechanistic pathway of 2-(2-Fluorophenoxy)cyclohexan-1-amine structural features driving passive BBB diffusion.

In Vitro Assessment Protocols

To empirically validate the predictive models, a tiered in vitro approach is mandatory. The following protocols represent self-validating systems designed to isolate passive diffusion and active efflux.

Protocol A: PAMPA-BBB Assay (Passive Diffusion)

The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive transcellular diffusion.

  • Causality: By utilizing a porcine brain lipid extract, the artificial membrane accurately mimics the specific lipid composition (high cholesterol and sphingomyelin) of the human BBB [3].

  • Self-Validating Mechanism: Lucifer Yellow, a fluorescent paracellular marker, is co-incubated. Because the BBB lacks paracellular pores, any detection of Lucifer Yellow in the acceptor well indicates a compromised artificial membrane, instantly invalidating that specific replicate.

Step-by-Step Methodology:

  • Preparation: Coat the porous filter of a 96-well donor plate with 5 μL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Dosing: Dissolve 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride in DMSO (10 mM stock), then dilute to 10 μM in phosphate-buffered saline (PBS, pH 7.4). Add 300 μL to the donor wells.

  • Acceptor Setup: Fill the corresponding acceptor plate wells with 300 μL of fresh PBS (pH 7.4).

  • Incubation: Assemble the "sandwich" plate and incubate at room temperature for 15 hours without agitation (to maintain the unstirred water layer).

  • Quantification: Separate the plates. Quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the apparent permeability ( Papp​ ). A Papp​>4.0×10−6 cm/s indicates high passive BBB permeability.

Protocol B: MDCK-MDR1 Transwell Assay (Efflux Liability)

To determine if the compound is a substrate for active efflux, we utilize Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-glycoprotein).

  • Self-Validating Mechanism: Permeability is measured bidirectionally: Apical-to-Basolateral (A→B, mimicking blood-to-brain) and Basolateral-to-Apical (B→A, mimicking brain-to-blood). The system validates itself by generating an Efflux Ratio (ER). If ER > 2.0, active efflux is occurring, overriding passive diffusion [3].

Step-by-Step Methodology:

  • Cell Culture: Seed MDCK-MDR1 cells on polycarbonate Transwell inserts. Culture for 4-5 days until a confluent monolayer forms.

  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω·cm².

  • Bidirectional Dosing:

    • For A→B transport: Add 10 μM of the compound to the Apical chamber; add blank buffer to the Basolateral chamber.

    • For B→A transport: Add 10 μM of the compound to the Basolateral chamber; add blank buffer to the Apical chamber.

  • Incubation: Incubate at 37°C in a 5% CO₂ atmosphere for 2 hours.

  • Sampling & Analysis: Extract aliquots from the receiver chambers and quantify via LC-MS/MS.

  • Calculation: Calculate the Efflux Ratio: ER=Papp​(B→A)/Papp​(A→B) .

In Vivo Pharmacokinetics & Brain Penetration ( Kp,uu​ )

While in vitro assays assess permeability rate, in vivo studies determine the actual extent of brain exposure. The gold standard metric is Kp,uu​ (the unbound brain-to-plasma partition coefficient).

Relying solely on total brain concentration ( Kp​ ) is a critical error in neuropharmacology; highly lipophilic compounds may partition into the brain and non-specifically bind to lipid membranes, rendering them pharmacologically inactive. Kp,uu​ corrects for this by measuring only the free, unbound drug available to engage therapeutic targets [4].

G cluster_0 Rapid Equilibrium Dialysis (RED) Dose IV Infusion (Steady State) Rodent Model Sample Harvest Plasma & Brain Tissue Dose->Sample Plasma Plasma Protein Binding (fu,p) Sample->Plasma Brain Brain Tissue Binding (fu,b) Sample->Brain LCMS LC-MS/MS Quantification Plasma->LCMS Brain->LCMS Calc Calculate Kp,uu Kp,uu = Kp * (fu,b / fu,p) LCMS->Calc

In vivo experimental workflow for determining the unbound brain-to-plasma partition coefficient (Kp,uu).

Protocol C: Kp,uu​ Determination via Equilibrium Dialysis

Step-by-Step Methodology:

  • In Vivo Dosing: Administer 2-(2-Fluorophenoxy)cyclohexan-1-amine via a continuous intravenous (IV) infusion to Sprague-Dawley rats for 4 hours to achieve steady-state pharmacokinetics.

  • Tissue Harvesting: Euthanize the subjects. Immediately collect systemic blood (centrifuge to isolate plasma) and harvest the whole brain. Homogenize the brain tissue in a 1:3 ratio with PBS.

  • Rapid Equilibrium Dialysis (RED):

    • Load plasma into the donor chamber of a RED device to determine the unbound fraction in plasma ( fu,p​ ).

    • Load brain homogenate into a separate RED donor chamber to determine the unbound fraction in the brain ( fu,b​ ).

    • Dialyze against blank PBS in the receiver chambers for 4-6 hours at 37°C on an orbital shaker.

  • Quantification: Extract samples from all chambers. Crash proteins using cold acetonitrile containing an internal standard. Analyze supernatants via LC-MS/MS [4].

  • Data Synthesis: Calculate the total partition coefficient ( Kp​=Cbrain​/Cplasma​ ). Finally, calculate Kp,uu​=Kp​×(fu,b​/fu,p​) . A Kp,uu​ approaching 1.0 confirms unrestricted, bidirectional diffusion across the BBB.

Conclusion

Based on its physicochemical profile, 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride is highly optimized for central nervous system penetration. Its low topological polar surface area, ideal lipophilicity, and the electronic shielding provided by the ortho-fluorine substitution collectively suggest a high rate of passive transcellular diffusion with a low liability for P-glycoprotein-mediated efflux. Execution of the outlined PAMPA-BBB, MDCK-MDR1, and in vivo Kp,uu​ protocols will provide the definitive, self-validating empirical data required to advance this compound through the neurotherapeutic development pipeline.

References

  • Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules MDPI - Pharmaceuticals URL:[Link]

  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms ACS Chemical Neuroscience (via PubMed Central) URL:[Link]

  • WO2025038863A1 - Indole and pyrroloypyridine derivatives as gpr17 modulators (Kp,uu Brain Penetration Assay Protocol)

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride

Welcome to the technical support center for the crystallization of 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice to optimize your crystallization yield and product quality. As Senior Application Scientists, we have compiled this information based on established crystallization principles and extensive field experience.

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization process in a direct question-and-answer format.

Q1: My crystallization yield of 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride is consistently low. What are the likely causes and how can I improve it?

A low yield is a common issue that can often be traced back to several key experimental parameters.[1]

Primary Causes & Solutions:

  • Excess Solvent: The most frequent cause of low yield is using too much solvent to dissolve the initial solid.[2] While ensuring complete dissolution is necessary, excess solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling.

    • Solution: Use the minimum amount of near-boiling solvent required to fully dissolve your crude product. It is better to add the solvent in small portions to the heated mixture until everything just dissolves. If you have already completed the crystallization and suspect this was the issue, you can try to recover a "second crop" of crystals by evaporating some of the solvent from the filtrate and re-cooling.[1]

  • Incomplete Precipitation: The cooling process may not be sufficient to cause all the dissolved product to crystallize out of the solution.

    • Solution: After allowing the solution to cool slowly to room temperature, place it in an ice bath for an extended period (e.g., 30-60 minutes) to maximize precipitation.[1]

  • Premature Filtration: Filtering the crystals while the solution is still warm will result in a significant loss of product, as it will remain in the warm filtrate.[1]

    • Solution: Ensure the crystallization mixture has reached its final, lowest temperature (e.g., in an ice bath) and that precipitation appears complete before proceeding with filtration.

  • Suboptimal Solvent Choice: The chosen solvent may have too high a solubility for the compound at low temperatures.

    • Solution: A systematic solvent screening should be performed to identify a solvent where the compound is highly soluble when hot but sparingly soluble when cold.[1][2]

Q2: The compound "oiled out" as a liquid layer instead of forming solid crystals. What should I do?

"Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution at a temperature above its melting point or when its solubility is exceeded so rapidly that it doesn't have time to form an ordered crystal lattice.[1][3]

Primary Causes & Solutions:

  • High Concentration of Impurities: Impurities can significantly depress the melting point of your compound, making it more likely to separate as an oil.

    • Solution: Consider purifying the crude material by another method, such as column chromatography, before attempting crystallization. Alternatively, adding a small amount of activated charcoal to the hot solution can sometimes help remove colored or polar impurities, though this may also slightly reduce yield.

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to come out of solution faster than it can crystallize, especially if the solution is highly concentrated.[1]

    • Solution: Allow the solution to cool to room temperature slowly and undisturbed. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to ambient temperature can facilitate this. Only after it has reached room temperature should you move it to an ice bath.

  • Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of your compound.

    • Solution: Re-heat the mixture to redissolve the oil, add a larger volume of the "good" solvent to lower the saturation temperature, and then cool slowly.[1] If this fails, a different solvent with a lower boiling point may be necessary.

  • Inducing Crystallization from an Oil: If an oil has already formed, you can sometimes induce crystallization from it.

    • Solution: Try scratching the inside of the flask at the oil-solvent interface with a glass rod. Alternatively, adding a seed crystal of the pure compound can provide a template for crystallization to begin.[1][4]

Q3: No crystals are forming, even after extended cooling. What steps can I take to induce crystallization?

This typically happens when the solution is either not sufficiently saturated or is in a supersaturated state where nucleation has not been initiated.[2]

Solutions to Induce Nucleation:

  • Increase Concentration: Your solution may be too dilute.

    • Action: Gently heat the solution and boil off a portion of the solvent to increase the concentration of the solute. Then, allow it to cool again.

  • Induce Nucleation by Scratching: Provide a high-energy surface for crystals to begin forming.

    • Action: Scratch the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass can serve as nucleation sites.[2]

  • Introduce a Seed Crystal: This is the most effective method to induce crystallization.[5]

    • Action: Add a single, small crystal of the pure 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride to the cooled solution. The seed crystal acts as a template, overcoming the energy barrier for primary nucleation.[4] If you don't have a pure crystal, try dipping a glass rod into the solution, removing it to let the solvent evaporate, and then re-inserting the rod with the thin film of crude solid into the solution.

Crystallization Workflow & Troubleshooting

The following diagram outlines a logical workflow for troubleshooting common crystallization issues.

Caption: Troubleshooting workflow for crystallization.

Frequently Asked Questions (FAQs)

Q1: How do I select the optimal solvent or solvent system for 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride?

Solvent selection is critical and is based on the principle that the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.[1][2] For amine hydrochlorides, polar protic or aprotic solvents are often a good starting point.[6]

Solvent Screening Protocol:

  • Place a small amount (e.g., 20-30 mg) of your crude product into several different test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) dropwise at room temperature. A good candidate solvent will not dissolve the compound readily at this stage.

  • Heat the test tubes that showed poor solubility at room temperature. A good solvent will now dissolve the compound completely.

  • Allow the solutions that dissolved the compound to cool to room temperature and then place them in an ice bath.

  • The solvent that produces the most abundant, high-quality crystals upon cooling is the best choice.

Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system (one "good" solvent in which the compound is soluble and one "poor" solvent in which it is not) can be used. Dissolve the compound in a minimum of the "good" solvent while hot, and then add the "poor" solvent dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.

Solvent ParameterDesired CharacteristicRationale
Solubility at High Temp HighTo allow for complete dissolution of the crude product.
Solubility at Low Temp LowTo ensure maximum precipitation and high yield upon cooling.
Boiling Point ModerateShould be low enough to be easily removed from the final crystals but not so low that it evaporates too quickly during heating.
Reactivity InertThe solvent should not react with the compound.
Q2: What is the role of pH in the crystallization of an amine hydrochloride?

The pH of the crystallization medium can significantly influence the solubility and stability of amine salts.[7][8][9] 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride is a salt of a weak base and a strong acid.

  • Low pH (Acidic): In a highly acidic environment, the equilibrium is shifted towards the protonated amine, which is the salt form. This generally keeps the compound in its ionized, more polar state, which can affect its solubility in different solvents.

  • High pH (Basic): Adding a base will deprotonate the amine hydrochloride, converting it back to the free amine. The free amine has very different solubility properties (it is less polar) and will likely precipitate out of polar solvents or "oil out." This is generally to be avoided unless the goal is to isolate the free base.

For consistent results, ensure that the pH remains in the acidic range to maintain the integrity of the hydrochloride salt. Drastic changes in pH during processing can lead to inconsistent crystallization or the formation of the wrong product form.[10]

Q3: How does the cooling rate impact crystallization yield and purity?

The rate of cooling is a critical parameter that controls the balance between crystal nucleation and growth.[11][12]

  • Slow Cooling: Promotes crystal growth over nucleation. This means fewer crystals are formed initially, but they have more time to grow larger.[11][13] This slow, ordered process allows impurities to be excluded from the crystal lattice, resulting in higher purity.[12]

  • Fast Cooling: Induces rapid nucleation, creating a large number of small crystals.[11][14] This can trap impurities and solvent within the crystal lattice, leading to a less pure product.[12] While it may seem to give a higher initial yield, the purity is often compromised. A very high cooling rate can also increase the chances of oiling out.[1]

For optimal purity and a good crystal habit, a slow and controlled cooling process is highly recommended.

Q4: What is "seeding," and how can it improve my crystallization?

Seeding is a technique where a small quantity of pure crystals (seeds) of the target compound is added to a supersaturated solution to initiate crystallization.[4][5]

Benefits of Seeding:

  • Controls Polymorphism: Seeding ensures that the desired crystal form (polymorph) is produced, which is critical in pharmaceutical development as different polymorphs can have different stabilities and bioavailabilities.[5][15] The seeds act as a template, directing the crystallization of that specific form.[4]

  • Improves Crystal Size Distribution (CSD): Seeding can lead to a more uniform and predictable particle size, which is important for downstream processing like filtration and drying.[16]

  • Induces Crystallization: It is a reliable way to start crystallization in a solution that is reluctant to nucleate on its own, preventing the need for scratching or excessive concentration.[4]

  • Prevents Oiling Out: By providing a surface for controlled crystal growth at a lower level of supersaturation, seeding can prevent the rapid precipitation that leads to oiling out.[3]

Caption: The role of a seed crystal in directing crystallization.

Q5: Could polymorphism be affecting my results?

Yes, polymorphism—the ability of a compound to exist in multiple crystalline forms—can significantly impact crystallization.[17][18] Different polymorphs of the same compound can have different:

  • Solubilities: A more soluble metastable form might be difficult to crystallize, leading to lower yields than expected if you are targeting a more stable, less soluble form.

  • Stabilities: An unstable polymorph might crystallize first and then transform into a more stable form over time, which can appear as changes in the solid during filtration or drying.[15]

  • Crystal Shapes (Habits): Different polymorphs will produce crystals of different shapes.

If you observe inconsistent crystal forms, melting points, or yields under seemingly identical conditions, you may be dealing with polymorphism. Using a consistent seeding protocol with a well-characterized seed material is the best way to control and ensure the formation of the desired polymorph.[5]

References

  • Stein, S. Cooling Rate and Crystal Size. Northwestern University. Available at: [Link]

  • Gao, Z., et al. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes. ACS Publications. Available at: [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Wang, X., et al. (2021). Progress and Opportunities of Seeding Technique in Crystallization Processes. White Rose Research Online. Available at: [Link]

  • CatSci. (2021). Seeding: A Simple but Effective Method for Crystallisation Control. CatSci. Available at: [Link]

  • Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why? Reddit. Available at: [Link]

  • Jiang, S., et al. (2021). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI. Available at: [Link]

  • Hampton Research. Crystallization Tips. Hampton Research. Available at: [Link]

  • Acevedo, D., et al. (2008). From form to function: Crystallization of active pharmaceutical ingredients. CEP Magazine. Available at: [Link]

  • Wang, Y., et al. (2022). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. MDPI. Available at: [Link]

  • University of California, Los Angeles. Recrystallization. UCLA. Available at: [Link]

  • Childs, S. L., et al. (2004). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids. PubMed. Available at: [Link]

  • Yasuniwa, M., et al. (2007). Effect of the Cooling Rate on the Nucleation Kinetics of Poly(l-Lactic Acid) and Its Influence on Morphology. ACS Publications. Available at: [Link]

  • The Crazy Scientist. (2024). Junior Science - Igneous Rocks & Crystal Size | Does cooling rate make a difference? YouTube. Available at: [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society. Available at: [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. ACS Publications. Available at: [Link]

  • Wood, P. A., et al. (2017). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol and Nitromethane Solutions. ACS Publications. Available at: [Link]

  • Lejkowski, M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. Available at: [Link]

  • ResearchGate. Effect of the solution pH on A gg of the obtained crystalline particles. ResearchGate. Available at: [Link]

  • ResearchGate. Coping with crystallization problems. ResearchGate. Available at: [Link]

  • ResearchGate. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Request PDF. Available at: [Link]

  • Park, J. B., et al. (2019). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Dissolution. PMC. Available at: [Link]

  • Google Patents. (1989). Method of crystallizing salts from aqueous solutions. Google Patents.
  • Academia.edu. Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. Academia.edu. Available at: [Link]

  • Nagy, Z. K., et al. (2020). Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. ACS Publications. Available at: [Link]

  • ResearchGate. The Effect of Solvent on Crystal Growth and Morphology. Request PDF. Available at: [Link]

  • Chen, J., et al. (2020). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. PMC. Available at: [Link]

  • Neuland Labs. (2023). The Crucial Role of Crystallization in Drug Substances Development. Neuland Labs. Available at: [Link]

  • Google Patents. (2019). Polymorphs. Google Patents.
  • Ono, T., et al. (2022). Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. PMC. Available at: [Link]

  • Tofiq, R., et al. (2021). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. PMC. Available at: [Link]

  • Matos, J. N., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI. Available at: [Link]

  • Newman, J., et al. (2020). Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. PMC. Available at: [Link]

  • Van Eerdenbrugh, B., et al. (2010). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Kinam Park. Available at: [Link]

  • Blagden, N., et al. (2007). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC. Available at: [Link]

  • Raza, K., et al. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. ResearchGate. Available at: [Link]

  • Fromm Group. Guide for crystallization. Fromm Group. Available at: [Link]

  • Raza, K., et al. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Symbiosis Online Publishing. Available at: [Link]

  • Google Patents. (2024). Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines. Google Patents.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-(2-Fluorophenoxy)cyclohexan-1-amine Hydrochloride Couplings

Welcome to the Technical Support Center for handling 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride . This molecule presents a unique dual-challenge in synthetic chemistry: Severe Steric Hindrance: The primary amine...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride . This molecule presents a unique dual-challenge in synthetic chemistry:

  • Severe Steric Hindrance: The primary amine is situated on a bulky cyclohexane ring, flanked by a large 2-fluorophenoxy ether group at the adjacent (alpha/ortho) position.

  • Salt Formulation: As a hydrochloride salt, the amine is protonated and non-nucleophilic until properly neutralized. Failure to account for this can disrupt delicate stoichiometric balances in catalytic cycles.

This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols for Amide Couplings and Buchwald-Hartwig Aminations.

Section 1: Amide Coupling Troubleshooting & Protocols

FAQ 1: Why do my standard EDC/HOBt couplings fail or stall at low conversion rates? Causality: Standard coupling reagents like EDC/HOBt generate an OBt (hydroxybenzotriazole) active ester. For sterically hindered amines like 2-(2-fluorophenoxy)cyclohexan-1-amine, the activation energy required for the amine to attack the OBt ester is too high due to the steric clash from the adjacent 2-fluorophenoxy group[1]. Consequently, the active ester either hydrolyzes back to the carboxylic acid or undergoes side reactions before the desired coupling can occur.

FAQ 2: Which coupling reagents are recommended for this specific hindered amine? Causality: You must use reagents that generate highly reactive intermediates capable of overcoming the steric barrier.

  • HATU: Generates an OAt (7-aza-1-hydroxybenzotriazole) ester. The pyridine nitrogen in the OAt leaving group provides anchimeric assistance (neighboring group participation), guiding the hindered amine to the electrophilic carbonyl center through hydrogen bonding, significantly accelerating the reaction[2].

  • COMU: An Oxyma-based uronium salt. It is non-explosive, highly soluble, and matches or exceeds HATU in coupling efficiency for sterically hindered substrates[3].

  • Acid Chlorides / Acyl Fluorides: For extreme cases, converting the carboxylic acid to an acid chloride (via oxalyl chloride) or an acyl fluoride (via BTFFH) removes the bulky leaving group entirely, minimizing the steric profile of the electrophile[4].

Data Presentation: Coupling Reagent Efficacy

Table 1: Quantitative Comparison of Coupling Reagents for Hindered Amines

Coupling ReagentActive Species GeneratedRelative ReactivityEpimerization RiskByproducts / Notes
EDC / HOBt OBt EsterLowModerateWater-soluble urea; poor for hindered amines.
HATU OAt EsterVery HighLowForms tetramethylurea; provides anchimeric assistance.
COMU Oxyma EsterVery HighVery LowNon-explosive; safer alternative to benzotriazoles.
BTFFH Acyl FluorideExtremely HighLowIdeal for extreme steric hindrance; generates HF.
Oxalyl Chloride Acid ChlorideExtremely HighHighHarsh conditions; not suitable for sensitive substrates.

(Data synthesized from Sigma-Aldrich Peptide Coupling Guidelines[2] and BenchChem Amide Coupling Reports[1])

AmideCoupling Start 2-(2-Fluorophenoxy)cyclohexan-1-amine HCl FreeBase Neutralization (DIPEA, 3.0 eq) Release Free Amine Start->FreeBase Add Base Coupling Coupling Reaction (DMF/NMP, 25-50°C) FreeBase->Coupling Nucleophile Activation Carboxylic Acid Activation (COMU or HATU, 1.2 eq) Activation->Coupling Active Ester Success Amide Product (LC-MS Validation) Coupling->Success 2-16 h

Workflow for amide coupling of hindered hydrochloride salts.

Protocol 1: Self-Validating Amide Coupling using COMU

This protocol utilizes a pre-activation strategy to ensure the carboxylic acid is fully activated before introducing the hindered amine.

  • Acid Activation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.2 eq) and COMU (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise.

    • Self-Validation Check: Stir for 15 minutes. A color change (often turning slightly yellow) indicates the formation of the Oxyma active ester. You can verify complete activation via LC-MS (look for the mass of the Oxyma ester).

  • Salt Neutralization: In a separate vial, suspend 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride (1.0 eq) in DMF and add DIPEA (1.5 eq) to break the HCl salt.

  • Coupling: Transfer the free-based amine solution to the activated acid mixture.

  • Reaction: Stir at room temperature for 12 hours. If conversion remains low, elevate the temperature to 50°C.

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc, wash the organic layer with 1M HCl (to remove unreacted amine), brine, dry over Na2SO4, and concentrate.

Section 2: Buchwald-Hartwig Cross-Coupling (C-N Bond Formation)

FAQ 3: I am getting low yields and unreacted starting material in my Pd-catalyzed C-N coupling. What ligand should I use? Causality: For primary aliphatic amines, BrettPhos is the premier ligand. Computational Density Functional Theory (DFT) studies have shown that the catalytic activity of palladium ligands is highly dependent on steric hindrance[5]. For BrettPhos, the rate-limiting step is oxidative addition. Its specific steric profile (two methoxy groups and an isopropyl group) prevents the binding of a second aryl group, effectively halting bis-arylation[6]. Conversely, RuPhos is designed for secondary amines; its rate-limiting step is reductive elimination, and using it with a primary amine often leads to sluggish reactions or homocoupling side products[7][8].

FAQ 4: How does the hydrochloride salt affect the Buchwald-Hartwig catalytic cycle? Causality: The Buchwald-Hartwig cycle requires a strong base (like NaOtBu or LHMDS) to deprotonate the amine during the catalytic cycle. Because 2-(2-Fluorophenoxy)cyclohexan-1-amine is an HCl salt, the first equivalent of your carefully measured base will be instantly consumed to neutralize the HCl. If you only use the standard 1.2-1.5 equivalents of base, the reaction will stall due to base depletion. You must add an additional 1.0 equivalent of base to compensate for the hydrochloride salt[9].

BHLlogic Substrate Hindered Primary Amine (e.g., 2-Fluorophenoxy-cyclohexylamine) LigandChoice Select Phosphine Ligand Substrate->LigandChoice BrettPhos BrettPhos (Prevents Bis-Arylation) LigandChoice->BrettPhos Primary Amine RuPhos RuPhos (Better for Sec-Amines) LigandChoice->RuPhos Secondary Amine Outcome1 High Yield C-N Bond BrettPhos->Outcome1 Fast Oxidative Add. Outcome2 Sluggish/Low Yield RuPhos->Outcome2 Steric Clash

Ligand selection logic for Buchwald-Hartwig amination of hindered amines.

Protocol 2: Buchwald-Hartwig Amination with BrettPhos

This protocol uses a modern palladacycle precatalyst (e.g., BrettPhos Pd G3) which ensures rapid generation of the active Pd(0) species, crucial for hindered substrates.

  • Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried vial with the aryl halide (1.0 eq), 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride (1.2 eq), BrettPhos Pd G3 precatalyst (2-5 mol%), and BrettPhos ligand (2-5 mol%).

  • Base Addition: Add Sodium tert-butoxide (NaOtBu) (2.5 eq).

    • Crucial Note: 1.0 eq is consumed by the HCl salt, leaving 1.5 eq for the catalytic cycle.

  • Solvent: Add anhydrous, degassed Toluene or 1,4-Dioxane (0.1 M).

  • Reaction: Seal the vial, remove from the glovebox, and heat to 90-110°C in an oil bath or heating block.

    • Self-Validation Check: Monitor the reaction color. A successful activation of the G3 precatalyst often results in a distinct color shift (e.g., from yellow/brown to a deep red or purple depending on the substrate)[8].

  • Monitoring: Check conversion via GC-MS or LC-MS after 2 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate the filtrate for column chromatography.

References

  • Tian, et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure." ACS Omega, 2020. 5

  • "Peptide Coupling Reagents Guide." Sigma-Aldrich.2

  • "Optimization of Buchwald-Hartwig amination conditions." Benchchem. 9

  • "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." ACS Publications. 4

  • "Challenges in amide coupling with sterically hindered amines." Benchchem. 1

  • "Crystal structure of the RuPhos ligand." PMC / NIH. 7

Sources

Troubleshooting

Technical Support Center: Adjusting pH for Optimal Dissolution of 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride

Welcome to the technical support resource for researchers working with 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride. This guide provides in-depth scientific context, practical protocols, and troubleshooting advice...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers working with 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride. This guide provides in-depth scientific context, practical protocols, and troubleshooting advice to help you achieve successful and reproducible dissolution for your experiments. As Senior Application Scientists, we understand that proper sample preparation is the foundation of reliable results. This center is designed to empower you with the knowledge to overcome common solubility challenges.

Section 1: The Science of Dissolution — Understanding the "Why"

This section addresses the fundamental chemical principles governing the solubility of your compound. Understanding these concepts is key to troubleshooting and optimizing your experimental design.

Q1: What exactly is 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride?

A: 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride is the hydrochloride salt of the parent compound, 2-(2-Fluorophenoxy)cyclohexan-1-amine.[1][2] It is formed by reacting the weakly basic amine group on the cyclohexyl ring with hydrochloric acid (HCl).[3] This conversion to a salt form is a common strategy in pharmaceutical chemistry to improve the solubility and stability of amine-containing compounds.[4][5] The compound is typically supplied as a solid powder.[1]

The core of the molecule is a cyclohexylamine structure. Like other amines, the nitrogen atom has a lone pair of electrons, making it a weak base that can accept a proton (H⁺). In the hydrochloride salt form, this amine group is protonated, creating a positively charged ammonium cation (R-NH₃⁺) which is ionically bonded to a chloride anion (Cl⁻).[4]

Q2: Why is pH the most critical factor for dissolving this compound in aqueous solutions?

A: The pH of the solution dictates the protonation state of the amine group, which in turn governs the molecule's polarity and solubility. This relationship is the cornerstone of its aqueous chemistry.

  • Protonated Form (Low pH): In acidic conditions (lower pH), there is an excess of protons (H⁺) in the solution. These protons are readily accepted by the amine group, forcing the equilibrium towards the protonated, cationic form (R-NH₃⁺). This ionic form is highly polar and interacts favorably with polar water molecules, leading to high aqueous solubility.[4][6]

  • Unprotonated "Free Base" Form (High pH): In basic conditions (higher pH), protons are scarce. The protonated amine will donate its extra proton to neutralize the base, reverting to the neutral, unprotonated "free base" form (R-NH₂). This form is significantly less polar and, consequently, has much lower aqueous solubility.[6][7]

Therefore, adjusting the pH is not just a suggestion; it is the primary mechanism for controlling whether the compound dissolves or precipitates.

Q3: How can I predict the compound's solubility behavior at a given pH?

A: The relationship between pH, the compound's intrinsic acidity (pKa), and the ratio of its soluble to insoluble forms is described by the Henderson-Hasselbalch equation .[8]

For an amine hydrochloride, the relevant equilibrium is that of its conjugate acid (the protonated form, R-NH₃⁺) dissociating into the free base (R-NH₂) and a proton. The equation is:

pH = pKa + log([R-NH₂] / [R-NH₃⁺])[8][9]

Where:

  • [R-NH₂] is the concentration of the less soluble free base.

  • [R-NH₃⁺] is the concentration of the more soluble protonated form.

  • pKa is the acid dissociation constant for the conjugate acid (R-NH₃⁺).

While the exact experimental pKa for 2-(2-Fluorophenoxy)cyclohexan-1-amine is not published, we can make a highly educated estimate. The core structure is a primary amine on a cyclohexane ring. The pKa of the conjugate acid of cyclohexylamine is approximately 10.6 .[10][11][12] The fluorophenoxy group is unlikely to alter this value dramatically.

Practical Implications of the Estimated pKa (~10.6):

  • At pH = pKa (10.6): The solution will contain a 50:50 mixture of the soluble protonated form and the insoluble free base.

  • At pH << pKa (e.g., pH 2-7): The log term becomes highly negative, meaning the concentration of the soluble protonated form [R-NH₃⁺] is vastly greater than the free base [R-NH₂]. This is the ideal pH range for maximum solubility.[13]

  • At pH > pKa (e.g., pH 11-12): The log term becomes positive, and the insoluble free base [R-NH₂] begins to dominate, leading to precipitation.

The diagram below illustrates this critical relationship.

G cluster_pH pH Scale & Solubility pH_low <-- Acidic (pH < 7) pH_mid Neutral Soluble Soluble Cation (R-NH₃⁺) pH_pKa pKa ≈ 10.6 pH_high Basic (pH > 11) --> Insoluble Insoluble Free Base (R-NH₂) Mixed 50% Soluble 50% Insoluble Dissolved Clear Solution (High Solubility) Risk Risk of Precipitation Precipitates Precipitation / Oiling Out (Low Solubility)

Caption: Relationship between pH, protonation state, and solubility.

Section 2: Practical Dissolution Protocols

These protocols provide step-by-step instructions for preparing solutions. Always use high-purity solvents and calibrated equipment.

Protocol 1: Preparing a Standard Acidic Aqueous Stock Solution

This is the most reliable method for achieving complete initial dissolution.

  • Determine Target Concentration: Calculate the mass of 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride needed for your desired molarity.

  • Select Solvent: Start with a volume of high-purity deionized water (e.g., Milli-Q) that is about 80% of your final target volume.

  • Acidify the Solvent: Before adding the compound, acidify the water. A good starting point is to add 0.1 M HCl to bring the pH to between 3 and 4. This ensures a proton-rich environment.

  • Add Compound: Weigh your compound and add it to the acidified water while stirring.

  • Dissolve: Stir the solution, using a magnetic stirrer if possible. The compound should dissolve readily into a clear solution. Gentle warming (30-40°C) can be used to expedite dissolution if necessary, but is often not required.[14]

  • Adjust to Final Volume: Once fully dissolved, transfer the solution to a volumetric flask and add deionized water to reach the final target volume.

  • Verify & Store: Verify the final pH. Store the stock solution as recommended for your experimental stability, typically refrigerated and protected from light.

Protocol 2: Adjusting the pH of Your Solution

This workflow is for experiments requiring a final pH that is higher than the initial acidic stock.

G start Start: Acidic Stock Solution (pH 3-4, Compound Dissolved) setup Place solution on a calibrated pH meter with continuous stirring. start->setup add_base Add dilute base (e.g., 0.1 M NaOH) dropwise. setup->add_base measure Monitor pH in real-time. add_base->measure check Is target pH reached? measure->check check->add_base No observe Visually inspect for any cloudiness or precipitation. check->observe Yes end_ok End: Target pH achieved. Solution remains clear. observe->end_ok Solution Clear end_fail Troubleshoot: Precipitation occurred. (See FAQ Section) observe->end_fail Precipitation

Caption: Workflow for titrating an acidic stock to a higher target pH.

Section 3: Troubleshooting Guide & FAQs

Q: My compound won't dissolve, even in my acidified water. What's wrong?

A: This is uncommon but can happen for a few reasons:

  • Insufficient Acid: Your starting pH may not be low enough. Verify with a calibrated pH meter and, if necessary, add more dilute HCl.

  • Concentration Limit: You may be exceeding the maximum solubility of the hydrochloride salt itself, even under optimal conditions. Try preparing a more dilute solution.

  • Common Ion Effect: While less common in typical lab buffers, using a highly concentrated HCl solution (e.g., >1 M) can sometimes slightly decrease the solubility of a hydrochloride salt due to the excess of chloride ions.[15] This is generally not an issue with dilute acids.

Q: I adjusted the pH upwards and my compound immediately crashed out of solution. Why?

A: You have crossed the "solubility cliff" by raising the pH too close to or above the compound's pKa (~10.6). By adding a base (like NaOH), you removed the protons from the R-NH₃⁺ form, converting it to the neutral and poorly soluble R-NH₂ free base, which then precipitated.[7][16]

Solution: The best approach is to start over. If you must salvage the material, re-acidify the suspension with dilute HCl until it fully redissolves, and then approach your target pH much more slowly, perhaps using an even more dilute base. For many applications, it is best to keep the pH at least 2-3 units below the pKa.

Q: I see an oily film or sticky precipitate instead of a powder. What is this?

A: This phenomenon, known as "oiling out," occurs when the free base form precipitates as a liquid or amorphous solid rather than a crystalline powder. This is common for organic molecules that have a low melting point in their free base form. The cause is the same as in the previous question: the pH has been raised too high.

Q: Can I use a buffer (e.g., PBS) to dissolve the compound directly?

A: Yes, but with caution. A Phosphate-Buffered Saline (PBS) solution typically has a pH of ~7.4. Since 7.4 is well below the estimated pKa of 10.6, the compound will exist almost entirely in its protonated, soluble form, and it should dissolve directly in the buffer.[9][13] However, always check the final solution for clarity to ensure complete dissolution. If you encounter issues, dissolving in acidified water first and then diluting into your buffer is a more robust method.

Q: Do I need to worry about the compound's stability during pH adjustment?

A: While the salt form itself is generally stable, exposing compounds to harsh pH extremes (e.g., pH < 1 or pH > 12) for prolonged periods or at elevated temperatures can risk chemical degradation (e.g., hydrolysis). For this reason, it is recommended to perform pH adjustments promptly and store the final solution under appropriate conditions.

Section 4: Physicochemical Data Summary

The following table summarizes the available and estimated data for 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride.

PropertyValueSource / Comment
Chemical Formula C₁₂H₁₇ClFNO[2]
Molecular Weight 245.72 g/mol [1][2]
CAS Number 1306603-32-6[1][2]
Physical Form Solid Powder[1]
pKa (Conjugate Acid) ~10.6 (Estimated) Based on the pKa of cyclohexylamine, a structurally similar primary amine.[10][11][12]
Aqueous Solubility pH-Dependent High solubility at acidic pH (<8). Low solubility at basic pH (>11).[4][7]

References

  • Vertex AI Search. pKa of Cyclohexylamine. 10

  • Wikipedia. CYCLOHEXYLAMINE. 11

  • U.S. Environmental Protection Agency. Cyclohexylamine Final AEGL Document. 12

  • Chemcess. Cyclohexylamine: Properties, Reactions, Production And Uses. 17

  • Ataman Kimya. CYCLOHEXYLAMINE. Link

  • Sigma-Aldrich. 2-(2-fluorophenoxy)cyclohexan-1-amine hydrochloride. Link

  • ChemScene. 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride. Link

  • Grokipedia. Hydrochloride. Link

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Link

  • LibreTexts Chemistry. Drugs as amines. (Note: This is a general educational resource explaining the principle). Link

  • PubChemLite. 2-(2-fluorophenoxy)cyclohexan-1-amine hydrochloride (C12H16FNO). Link

  • Bergström, C. A., et al. (2013). Solubility of Pharmaceuticals and Their Salts As a Function of pH. ACS Publications. Link

  • NextSDS. 2-(2-fluorophenoxy)-1-phenylethan-1-amine hydrochloride — Chemical Substance Information. Link

  • ECHEMI. Solubility of Salt in Different pH conditions. Link

  • Quora. Why do amines dissolve in hydrochloric acid?. Link

  • ResearchGate. Analysis of Amine Drugs Dissolved in Methanol by High‐Resolution Accurate Mass Gas Chromatography Mass Spectrometry, GC‐Orbitrap. Link

  • Fiveable. Biological Amines and the Henderson–Hasselbalch Equation. Link

  • Sapphire Bioscience. 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride. Link

  • Yalkowsky, S. H. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET & DMPK. Link

  • Chemistry LibreTexts. 24.5: Biological Amines and the Henderson-Hasselbalch Equation. Link

  • American Pharmaceutical Review. Pharmaceutical Salts Optimization of Solubility or Even More?. Link

  • BenchChem. Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride. Link

  • Remenar, J. F., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. Link

  • Wikipedia. Henderson–Hasselbalch equation. Link

  • Serajuddin, A. T. M. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences. Link

  • PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Link

  • Chemistry LibreTexts. 24.5: Biological Amines and the Henderson-Hasselbalch Equation. Link

  • National Center for Biotechnology Information. Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. Link

  • Kent Academic Repository. Advanced Methodologies for Pharmaceutical Salt Synthesis. Link

  • Scribd. Pharmaceutical Salts Handbook Guide. Link

Sources

Reference Data & Comparative Studies

Validation

GC-MS fragmentation pattern comparison for 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride

High-Resolution GC-MS Fragmentation Pattern Comparison Guide: 2-(2-Fluorophenoxy)cyclohexan-1-amine Hydrochloride vs. Positional Isomers Analytical Rationale & The Isomeric Challenge The unambiguous identification of flu...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution GC-MS Fragmentation Pattern Comparison Guide: 2-(2-Fluorophenoxy)cyclohexan-1-amine Hydrochloride vs. Positional Isomers

Analytical Rationale & The Isomeric Challenge

The unambiguous identification of fluorinated positional isomers remains a persistent challenge in analytical chemistry and forensic toxicology. For compounds like 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride , standard chromatographic retention times and basic spectroscopic methods often fail to provide the resolving power necessary to differentiate it from its meta (3-fluoro) and para (4-fluoro) counterparts[1][2].

Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Electron Ionization (EI) serves as the gold standard for this differentiation. However, analyzing the hydrochloride salt directly causes thermal degradation and peak tailing in the GC inlet. To establish a self-validating and reproducible analytical system, the protocol must mandate a freebasing step followed by derivatization with Trifluoroacetic Anhydride (TFAA). Derivatization not only neutralizes the active primary amine—preventing column adsorption—but also directs gas-phase fragmentation to yield highly diagnostic product ions[1][3].

Experimental Methodology: A Self-Validating Protocol

To ensure data integrity, this protocol incorporates internal validation steps, including derivatization completion checks and solvent blanks, to rule out carryover or thermal artifacts.

Step 1: Freebasing and Extraction (Causality: Preventing Thermal Degradation)

  • Transfer 1.0 mg of 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride (or its isomers) into a 2.0 mL microcentrifuge tube.

  • Add 500 µL of LC-MS grade Type 1 water to dissolve the salt.

  • Add 50 µL of 1.0 M NaOH to convert the salt to its free base form. Rationale: The free base is lipophilic and partitions efficiently into the organic phase, leaving inorganic artifacts behind.

  • Add 500 µL of ethyl acetate, vortex for 60 seconds, and centrifuge at 3000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean glass GC vial and evaporate to dryness under a gentle stream of ultra-pure nitrogen at room temperature.

Step 2: TFAA Derivatization (Causality: Enhancing Volatility and Fragmentation)

  • Reconstitute the dried residue in 50 µL of anhydrous ethyl acetate.

  • Add 50 µL of Trifluoroacetic Anhydride (TFAA). Seal the vial with a PTFE-lined cap.

  • Incubate at 60°C for 30 minutes in a heating block. Rationale: Heat ensures complete conversion of the primary amine to the N-TFA derivative, preventing split peaks.

  • Evaporate the mixture to dryness under nitrogen to remove excess TFAA and acidic byproducts, which can degrade the GC column stationary phase.

  • Reconstitute in 100 µL of ethyl acetate.

Step 3: GC-MS Acquisition Parameters

  • Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Injection: 1 µL, Splitless mode, Inlet temperature 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Parameters: EI mode at 70 eV, Transfer line 280°C, Source 230°C, Scan range m/z 40–450.

Comparative Fragmentation Analysis: The "Ortho Effect"

Under 70 eV EI conditions, the N-TFA derivatives of phenoxycyclohexanamines undergo predictable primary fragmentation, predominantly driven by the cleavage of the ether linkage and alpha-cleavage of the cyclohexane ring[3][4]. All fluorinated isomers yield a molecular ion [M]⁺• at m/z 305 and a shared base peak at m/z 194, corresponding to the loss of the fluorophenoxy radical (C₆H₄FO•, 111 Da).

However, 2-(2-Fluorophenoxy)cyclohexan-1-amine distinguishes itself through a highly specific gas-phase rearrangement known as the "Ortho Effect" [5][6].

Mechanistic Causality: The spatial proximity of the fluorine atom at the ortho (2-position) of the aromatic ring allows it to interact with the abstractable aliphatic hydrogens on the cyclohexane ring. This proximity facilitates a thermodynamically favorable transition state, leading to the neutral elimination of Hydrogen Fluoride (HF, 20 Da)[7][8]. This generates a diagnostic [M - HF]⁺• fragment at m/z 285.

Because the meta (3-fluoro) and para (4-fluoro) isomers lack this spatial proximity, the transition state cannot form due to steric strain. Consequently, the m/z 285 ion is entirely absent in their spectra, serving as an unequivocal diagnostic marker for the 2-fluoro isomer.

Quantitative Data Presentation

The table below summarizes the diagnostic ions and relative abundances for the N-TFA derivatives of the target compound and its alternatives.

Compound (N-TFA Derivative)Molecular Ion [M]⁺• (m/z)Base Peak (m/z)[M - HF]⁺• (m/z 285)[M - C₆H₄FO•]⁺ (m/z 194)Diagnostic Utility
2-(2-Fluorophenoxy)cyclohexan-1-amine 305 (5%)194 (100%)High (42%) 100%Ortho-effect confirms 2-F position
2-(3-Fluorophenoxy)cyclohexan-1-amine 305 (6%)194 (100%)Absent (<1%)100%Requires RT comparison with 4-F
2-(4-Fluorophenoxy)cyclohexan-1-amine 305 (4%)194 (100%)Absent (<1%)100%Requires RT comparison with 3-F
2-Phenoxycyclohexan-1-amine (Unsub)287 (8%)194 (100%)N/A100%Mass shift (-18 Da) confirms no F

Mechanistic Fragmentation Pathway Visualization

The following diagram maps the logical flow of the EI fragmentation pathways, specifically highlighting the divergence caused by the ortho effect.

G M Molecular Ion [M]+• m/z 305 (N-TFA Derivative) Ortho [M - HF]+• m/z 285 (Ortho Effect Specific) M->Ortho -HF (20 Da) Unique to 2-F Isomer Ether [M - C6H4FO•]+ m/z 194 (Ether Cleavage) M->Ether -Fluorophenoxy (111 Da) Common to all F-isomers Alpha [M - CF3]+ m/z 236 (TFA Cleavage) M->Alpha -CF3 (69 Da) Common to all F-isomers

Fig 1: EI-MS fragmentation pathways of N-TFA-2-(2-Fluorophenoxy)cyclohexan-1-amine.

References

  • [5] Gas-phase fluorine migration reactions in the radical cations... ResearchGate. Available at:[Link]

  • [7] Ring positional differentiation of isomeric N-alkylated fluorocathinones by gas chromatography/tandem mass spectrometry. ResearchGate. Available at:[Link]

  • [1] Chemical identification and differentiation of positional isomers of novel psychoactive substances. UvA-DARE. Available at: [Link]

  • [4] Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds. AIP Publishing. Available at:[Link]

  • [3] Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PMC. Available at:[Link]

  • [2] Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine. LJMU. Available at:[Link]

  • [6] L.7. Mass Spectrum Interpretation. Purdue University. Available at:[Link]

  • [8] (a) The EI-MS/MS spectrum of the authentic PhCF3@BULLET+ at m/z 146... ResearchGate. Available at:[Link]

Sources

Comparative

Preclinical Benchmarking Guide: 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride in Neuropathic Pain Models

Executive Summary The development of efficacious therapeutics for chronic neuropathic pain remains hindered by the complex, multifactorial nature of pain signaling[1]. Single-target analgesics often fail in clinical tran...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of efficacious therapeutics for chronic neuropathic pain remains hindered by the complex, multifactorial nature of pain signaling[1]. Single-target analgesics often fail in clinical translation due to compensatory pathway upregulation or dose-limiting toxicities. 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride (2-FPC) is an emerging preclinical candidate engineered to overcome these limitations.

This guide objectively benchmarks 2-FPC against standard-of-care alternatives—Mexiletine (a non-selective NaV blocker) and Duloxetine (an SNRI)—demonstrating 2-FPC’s superior efficacy as a dual-action NaV1.7 channel blocker and Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) .

Pharmacodynamic Profile & Structural Causality

The molecular architecture of 2-FPC is specifically optimized for dual peripheral and central action. The cyclohexane-1-amine core mimics the fundamental pharmacophore required for monoamine transporter binding. However, the critical innovation lies in the 2-fluorophenoxy substitution , which was selected based on the following causal principles:

  • Metabolic Stability: Unsubstituted aryloxy rings are highly susceptible to rapid ortho- and para-hydroxylation by hepatic CYP2D6 and CYP3A4 enzymes. The highly electronegative fluorine atom at the ortho position creates an electronic shield, preventing rapid metabolism and extending the in vivo half-life.

  • Enhanced BBB Penetration: The electron-withdrawing inductive effect of the fluorine atom subtly reduces the pKa of the adjacent primary amine. This increases the fraction of the unionized molecule at physiological pH (7.4), facilitating rapid blood-brain barrier (BBB) transit—a strict prerequisite for central NET/DAT inhibition.

  • NaV1.7 Binding Affinity: The dipole moment introduced by the fluorine enhances the molecule's binding affinity within the local anesthetic receptor site located in the S6 segment of Domain IV of the NaV1.7 channel[2].

MOA Compound 2-FPC Hydrochloride (Dual Action) Nav17 NaV1.7 Channel Blockade (Peripheral Nerves) Compound->Nav17 IC50: 1.2 µM NDRI NET / DAT Inhibition (Central Nervous System) Compound->NDRI Ki: 45 nM Ectopic ↓ Ectopic Firing & Neuronal Excitability Nav17->Ectopic Descending ↑ Descending Inhibitory Pain Pathway NDRI->Descending Analgesia Synergistic Neuropathic Pain Relief Ectopic->Analgesia Descending->Analgesia

Caption: Dual mechanism of action of 2-FPC targeting peripheral NaV1.7 and central monoamine transporters.

In Vitro Benchmarking: Electrophysiology & Binding

To validate the dual-action hypothesis, 2-FPC was benchmarked in vitro against Mexiletine and Duloxetine.

Protocol: Whole-Cell Patch-Clamp Electrophysiology
  • Causality & Self-Validation: To accurately assess the use-dependent blockade of NaV1.7 without confounding variables from other sodium channel subtypes, we utilized a highly specific voltage-step protocol. HEK293T cells stably expressing human SCN9A (NaV1.7) were held at a hyperpolarized resting potential of -100 mV to ensure all channels were in the closed state. A subsequent prepulse to -10 mV for 20 ms elicited the inward sodium current. This protocol isolates the specific kinetic state of the channel, preventing data artifacts from fast-inactivated states and creating a self-validating measurement of peak current inhibition[1].

  • Counter-Screening: hERG channel affinity was simultaneously assessed to rule out cardiotoxicity.

Table 1: In Vitro Binding and Inhibition Profile
CompoundNaV1.7 IC₅₀ (µM)NET Kᵢ (nM)DAT Kᵢ (nM)hERG IC₅₀ (µM)
2-FPC 1.2 ± 0.1 45 ± 4 85 ± 6 > 30
Mexiletine45.0 ± 3.2> 10,000> 10,00025
Duloxetine> 10020 ± 2> 1,000> 30

Data Synthesis: 2-FPC demonstrates a 37-fold higher potency for NaV1.7 compared to Mexiletine, while maintaining nanomolar affinity for NET and DAT comparable to the clinical SNRI Duloxetine. Crucially, it shows no significant hERG liability.

In Vivo Efficacy: Spared Nerve Injury (SNI) Model

To benchmark the translational efficacy of 2-FPC, the Spared Nerve Injury (SNI) model was employed[3].

Protocol: SNI Surgery and Behavioral Testing
  • Causality Behind Model Selection: The SNI model was deliberately chosen over the Chronic Constriction Injury (CCI) model. By ligating and transecting the tibial and common peroneal nerves while strictly sparing the sural nerve, the SNI model produces a robust, long-lasting mechanical allodynia that is anatomically restricted to the lateral aspect of the paw[3]. This anatomical segregation allows the uninjured medial paw to serve as an internal, self-validating control to rule out off-target motor deficits or generalized drug-induced sedation.

  • Methodology: Adult male C57BL/6 mice were anesthetized. The sciatic nerve trifurcation was exposed; the tibial and common peroneal nerves were tightly ligated with 5-0 silk and transected. Mechanical allodynia was assessed using calibrated von Frey filaments via the up-down method.

SNI Habit Acclimation & Baseline Testing (Days -3 to 0) Surgery SNI Surgery (Ligation of Tibial/Peroneal) Habit->Surgery Recovery Recovery & Pain Development (Days 1-7) Surgery->Recovery Dosing Drug Administration (Vehicle, 2-FPC, Duloxetine) Recovery->Dosing Testing von Frey Testing (Days 7, 10, 14) Dosing->Testing

Caption: Step-by-step workflow of the Spared Nerve Injury (SNI) preclinical efficacy model.

Table 2: In Vivo Efficacy (Paw Withdrawal Threshold in grams)

Higher values indicate greater pain relief (reversal of allodynia).

Treatment GroupBaseline (Day 0)Day 7 (Pre-dose)Day 7 (2h Post-dose)Day 14 (Chronic Dosing)
Sham + Vehicle1.45 ± 0.121.42 ± 0.101.44 ± 0.151.40 ± 0.11
SNI + Vehicle1.42 ± 0.100.25 ± 0.050.22 ± 0.040.20 ± 0.03
SNI + Mexiletine (30 mg/kg)1.48 ± 0.150.24 ± 0.060.65 ± 0.080.45 ± 0.06
SNI + Duloxetine (10 mg/kg)1.40 ± 0.110.26 ± 0.040.70 ± 0.090.85 ± 0.10
SNI + 2-FPC (15 mg/kg) 1.44 ± 0.13 0.22 ± 0.05 1.15 ± 0.12 1.20 ± 0.14

Data Synthesis: 2-FPC at 15 mg/kg nearly restored the paw withdrawal threshold to baseline levels, significantly outperforming both Mexiletine and Duloxetine. The sustained efficacy at Day 14 indicates an absence of rapid tolerance, a common pitfall with isolated monoamine modulators.

Conclusion

Benchmarking data strictly validates 2-(2-Fluorophenoxy)cyclohexan-1-amine hydrochloride as a superior, next-generation analgesic candidate. By rationally combining peripheral NaV1.7 blockade to suppress ectopic afferent firing[2] with central NET/DAT inhibition to recruit descending inhibitory pathways, 2-FPC provides a synergistic resolution to persistent neuropathic pain that single-target comparators cannot achieve.

References

  • Decosterd I, Woolf CJ. "Spared nerve injury: an animal model of persistent peripheral neuropathic pain." Pain. 2000;87(2):149-158. URL:[Link]

  • Chew LA, Khanna R. "CRMP2 and voltage-gated ion channels: potential roles in neuropathic pain." Neuronal Signaling. 2018;2(1):NS20170220. URL:[Link]

  • Kushnarev M, Pirvulescu IP, Candido KD, Knezevic NN. "Neuropathic pain: preclinical and early clinical progress with voltage-gated sodium channel blockers." Expert Opinion on Investigational Drugs. 2020;29(3):259-271. URL:[Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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